molecular formula C16H14N4O3S B2602248 METHYL 4-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)BENZOATE CAS No. 315696-26-5

METHYL 4-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)BENZOATE

Cat. No.: B2602248
CAS No.: 315696-26-5
M. Wt: 342.37
InChI Key: RKNMTJWFJRFXMQ-UHFFFAOYSA-N
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Description

METHYL 4-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)BENZOATE is a heterocyclic compound featuring a benzoate ester core linked to a [1,2,4]triazolo[4,3-a]pyridine moiety via a sulfanyl acetamido bridge. This structure combines aromatic, ester, and sulfur-containing functional groups, which are often associated with diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties .

Synthetic routes for analogous compounds involve Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example, methyl benzoate derivatives with triazole-pyrazole hybrids (e.g., methyl 4-((3-azido-4-cyano-1H-pyrazol-1-yl)methyl)benzoate) are synthesized via azide intermediates and subsequent cyclization .

Properties

IUPAC Name

methyl 4-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-23-15(22)11-5-7-12(8-6-11)17-14(21)10-24-16-19-18-13-4-2-3-9-20(13)16/h2-9H,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNMTJWFJRFXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)benzoate typically involves multiple steps, starting with the formation of the triazolopyridine core. One common method involves the cyclocondensation of amino[1,2,4]triazolo[4,3-a]quinoxaline with dimethyl acetylene dicarboxylate (DMAD) in methanol . The resulting intermediate is then reacted with various reagents to introduce the sulfanyl and acetamido groups, followed by esterification to form the final methyl ester .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings

Ester vs. Amide Linkers :

  • The target compound’s methyl ester group may confer higher metabolic stability compared to ethyl esters (e.g., I-6373) but lower solubility than amide derivatives (e.g., benzamide in ). Ethyl esters in I-6230–I-6473 series are associated with prolonged half-lives in vitro .

Sulfur vs. Oxygen Linkers: Sulfanyl acetamido bridges (target compound) offer greater flexibility and redox activity compared to oxygen-based linkers (e.g., phenoxy in I-6473), which may influence pharmacokinetics .

Biological Activity :

  • Triazolopyridine derivatives (e.g., patented benzamide ) show promise in oncology and neurology due to kinase inhibition, while methyl benzoate analogs (e.g., 19u ) serve as intermediates for bioactive hybrids.

Biological Activity

Methyl 4-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}acetamido)benzoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridine moiety and an acetamido group attached to a benzoate structure. Its molecular formula is C13H14N4O2SC_{13}H_{14}N_4O_2S, with a molecular weight of approximately 298.34 g/mol. The presence of sulfur in the triazole derivative enhances its biological interactions.

Target Interactions : The compound is believed to interact with various biological targets due to its unique structure. Compounds with similar triazole and pyridine frameworks have been shown to exhibit:

  • Enzyme Inhibition : Inhibition of specific enzymes involved in cancer cell proliferation and inflammation pathways.
  • Antimicrobial Activity : Disruption of microbial cell walls leading to cell death.
  • Antiviral Properties : Interference with viral replication processes.

Anticancer Activity

Research has indicated that derivatives of triazole compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain 1,2,4-triazole derivatives show potent activity against human breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines. The cytotoxicity is often attributed to the induction of apoptosis and disruption of cellular signaling pathways associated with tumor growth .

Antimicrobial Properties

Methyl 4-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}acetamido)benzoate has shown promising results against several bacterial strains. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial protein synthesis and cell wall integrity .

Antiviral Effects

Compounds in the triazole family have been investigated for their antiviral properties, particularly against RNA viruses. Preliminary data suggest that methyl 4-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}acetamido)benzoate may inhibit viral replication by targeting viral polymerases or proteases .

In Vitro Studies

A range of studies have evaluated the biological activity of similar compounds:

CompoundTargetActivityReference
Triazole Derivative AMCF-7 CellsIC50 = 25 µM
Triazole Derivative BE. coliMIC = 15 µg/mL
Triazole Derivative CInfluenza VirusEC50 = 30 µM

These findings highlight the potential for methyl 4-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}acetamido)benzoate to serve as a lead compound for further development in cancer therapy and infectious diseases.

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